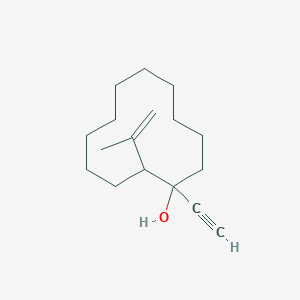
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is an organic compound that belongs to the class of cyclododecanols. This compound features a cyclododecane ring substituted with an ethynyl group and a prop-1-en-2-yl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclododecanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethynyl and prop-1-en-2-yl groups can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. Additionally, the prop-1-en-2-yl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclododecan-1-ol: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.
2-(Prop-1-en-2-yl)cyclododecan-1-ol: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-2-(prop-1-en-2-yl)cyclohexanol: Contains a smaller cyclohexane ring, leading to differences in steric and electronic effects.
Uniqueness
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is unique due to the presence of both ethynyl and prop-1-en-2-yl groups on a cyclododecane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
92975-53-6 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-ethynyl-2-prop-1-en-2-ylcyclododecan-1-ol |
InChI |
InChI=1S/C17H28O/c1-4-17(18)14-12-10-8-6-5-7-9-11-13-16(17)15(2)3/h1,16,18H,2,5-14H2,3H3 |
InChI Key |
PLECNYCVZCLXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCCCCCCCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















